CCR5 Antagonism: Sub-Nanomolar IC₅₀ with Direct Fusion Assay Quantification
Ethyl 2-oxopyrrolidine-1-carboxylate demonstrates potent CCR5 antagonism with an IC₅₀ of 0.090 nM in a gp120-induced cell–cell fusion assay, a potency level that positions it among high-affinity CCR5 ligands [1]. While a direct head-to-head comparison with methyl or tert-butyl analogs in the same assay system is not available in the curated public literature, this IC₅₀ value can be contextualized against maraviroc (approved CCR5 antagonist, IC₅₀ ~3–10 nM in comparable fusion assays) as a class-relevant baseline [2].
| Evidence Dimension | CCR5 antagonism (gp120-induced cell–cell fusion inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 0.090 nM |
| Comparator Or Baseline | Maraviroc (approved CCR5 antagonist): IC₅₀ ~3–10 nM in comparable fusion assays (class-level reference) |
| Quantified Difference | Target compound exhibits approximately 33- to 111-fold greater apparent potency than maraviroc in this assay context |
| Conditions | Human HeLa P4/R5 cells co-cultured with CHO-tat10 cells, HIV-1 gp120-induced fusion measured by luciferase reporter after 24 h [1] |
Why This Matters
The sub-nanomolar IC₅₀ in a functional cell–cell fusion assay provides a quantitative efficacy benchmark for researchers evaluating CCR5-targeted therapeutic candidates or screening compound libraries.
- [1] BindingDB. BDBM50359481 (CHEMBL1926899). Antagonist activity against human CCR5 receptor: IC₅₀ = 0.090 nM. View Source
- [2] Dorr P, et al. Antimicrob Agents Chemother. 2005;49(11):4721-4732. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5. View Source
